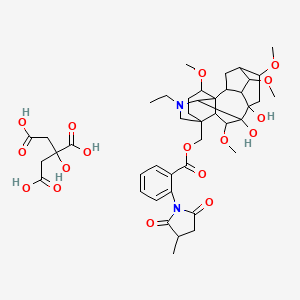

Methyllycaconitine citrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLZNJHDLEWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyllycaconitine Citrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) citrate (B86180) is a norditerpenoid alkaloid that has emerged as a critical pharmacological tool for the study of nicotinic acetylcholine (B1216132) receptors (nAChRs). It is a potent and highly selective competitive antagonist of the α7 subtype of neuronal nAChRs. This technical guide provides an in-depth overview of the mechanism of action of MLA citrate, including its binding affinity, receptor selectivity, and impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on the α7 nAChR.

Introduction

Methyllycaconitine, originally isolated from Delphinium species (larkspurs), has been instrumental in characterizing the physiological and pathological roles of the α7 nicotinic acetylcholine receptor.[1] Its high affinity and selectivity make it an invaluable probe for distinguishing α7 nAChR activity from that of other nAChR subtypes.[2] Understanding the precise mechanism of action of MLA is crucial for interpreting experimental results and for the rational design of novel therapeutic agents targeting the α7 nAChR, which is implicated in a range of neurological and inflammatory disorders.

Core Mechanism of Action: Competitive Antagonism of α7 nAChR

The primary mechanism of action of Methyllycaconitine citrate is its competitive antagonism at the α7 nicotinic acetylcholine receptor. MLA binds with high affinity to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing the channel opening that would normally be induced by ACh. This blockade of α7 nAChR activation inhibits the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, thus modulating downstream signaling events.

Figure 1: Competitive antagonism of MLA at the α7 nAChR.

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of MLA for various nAChR subtypes have been quantified through radioligand binding assays and functional studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes

| nAChR Subtype | Radioligand | Preparation | Ki Value | Reference(s) |

| α7 | [¹²⁵I]α-bungarotoxin | Rat brain membranes | 1.4 nM | [2][3][4][5] |

| α7 | [³H]MLA | Rat brain membranes | 1.86 nM | [6] |

| α-conotoxin-MII sensitive | [¹²⁵I]α-CTx-MII | Rat striatum | 33 nM | [7][8] |

| Muscle-type | [¹²⁵I]α-bungarotoxin | Human muscle extracts | ~8 µM | [1] |

| α4β2 | --INVALID-LINK---nicotine | Rat brain | ~4 µM | [1] |

Table 2: Functional Antagonism (IC50) of this compound

| nAChR Subtype | Agonist | Preparation | IC50 Value | Reference(s) |

| α7 | Acetylcholine | Human α7 nAChRs in Xenopus oocytes | 2 nM | [9][10] |

| α3β2 | Acetylcholine | Avian nAChRs in Xenopus oocytes | ~80 nM | [1] |

| α4β2 | Acetylcholine | Avian nAChRs in Xenopus oocytes | ~700 nM | [1] |

Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand, and tissue preparation used.

Impact on Downstream Signaling Pathways

By blocking α7 nAChR-mediated calcium influx, MLA can influence a variety of intracellular signaling cascades. One notable example is the cholinergic anti-inflammatory pathway.

The Cholinergic Anti-inflammatory Pathway

Activation of α7 nAChRs on immune cells, such as macrophages, by acetylcholine or other agonists typically leads to the inhibition of pro-inflammatory cytokine production. This is mediated, in part, through the JAK2/STAT3 signaling pathway. MLA, by antagonizing the α7 nAChR, can block this anti-inflammatory effect.

Figure 2: MLA's inhibitory effect on the cholinergic anti-inflammatory pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from studies characterizing the binding of [³H]MLA to rat brain membranes.[6][11]

Objective: To determine the binding affinity (Ki) of MLA for the α7 nAChR.

Materials:

-

[³H]Methyllycaconitine (Radioligand)

-

Unlabeled this compound (Competitor)

-

Rat brain tissue (e.g., hippocampus)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of radioligand ([³H]MLA) at a fixed concentration (typically near its Kd).

-

50 µL of binding buffer or unlabeled MLA at varying concentrations (for competition curve).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled MLA. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a generalized procedure based on methodologies used to functionally characterize nAChRs expressed in Xenopus oocytes.[1][12]

Objective: To measure the inhibitory effect of MLA on ACh-induced currents in oocytes expressing specific nAChR subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the desired nAChR subunits (e.g., α7)

-

Recording solution (e.g., ND96)

-

Agonist solution (e.g., Acetylcholine in recording solution)

-

Antagonist solution (e.g., MLA in recording solution)

-

TEVC setup (amplifier, micromanipulators, recording chamber, perfusion system)

-

Glass microelectrodes filled with 3M KCl

Procedure:

-

Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrode Placement: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Perfuse the oocyte with the agonist solution (ACh) to elicit an inward current. Wash with recording solution until the current returns to baseline.

-

Antagonist Application: Pre-incubate the oocyte with the antagonist solution (MLA) for a defined period.

-

Co-application: While still in the presence of MLA, co-apply the agonist (ACh) and record the resulting current.

-

Data Analysis: Measure the peak amplitude of the current in the presence and absence of MLA. To determine the IC50, repeat the experiment with a range of MLA concentrations and plot the percent inhibition of the agonist response against the log concentration of MLA.

MTT Assay for Cell Viability

This protocol is based on a study investigating the effect of MLA on Aβ-induced cytotoxicity.[13]

Objective: To assess the effect of MLA on cell viability.

Materials:

-

SH-SY5Y cells (or other suitable cell line)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate and culture for 24 hours.

-

Treatment: Treat the cells with various concentrations of MLA for a specified time (e.g., 24 hours). Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) to determine the effect of MLA on cell viability.

Conclusion

This compound is a powerful and selective antagonist of the α7 nicotinic acetylcholine receptor. Its high affinity and specificity have made it an indispensable tool in neuroscience and pharmacology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand the role of the α7 nAChR in health and disease and to develop novel therapeutics targeting this important receptor.

References

- 1. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. [3H]-Methyllycaconitine: a high affinity radioligand that labels invertebrate nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research and Pharmacological Properties of Methyllycaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (B43530) (MLA), a norditerpenoid alkaloid isolated from Delphinium species, has emerged as a pivotal tool in neuropharmacology. This technical guide provides a comprehensive overview of the early research and pharmacological properties of MLA, with a focus on its mechanism of action as a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document details its binding affinities, inhibitory concentrations across various nAChR subtypes, and toxicological profile. Furthermore, it provides detailed protocols for key experimental assays, including radioligand binding, two-electrode voltage clamp electrophysiology, and in vivo behavioral studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of MLA's pharmacological characterization.

Introduction

Methyllycaconitine (MLA) is a norditerpenoid alkaloid first isolated from the seeds of Delphinium brownii and later from Delphinium elatum.[1] Initially recognized for its toxic properties, particularly in livestock poisoning, early pharmacological studies revealed its potent "curare-like" effects, indicating an interaction with nicotinic acetylcholine receptors (nAChRs).[1] These initial observations paved the way for its characterization as a highly selective antagonist of the α7 subtype of neuronal nAChRs.[2][3] This selectivity has established MLA as an invaluable molecular probe for elucidating the physiological and pathological roles of α7 nAChRs, which are implicated in a range of neurological and psychiatric disorders.[4]

Pharmacological Properties

Mechanism of Action

The primary mechanism of action of Methyllycaconitine is its competitive antagonism of the α7 nicotinic acetylcholine receptor.[3] nAChRs are ligand-gated ion channels that, upon binding to acetylcholine or other agonists, undergo a conformational change that opens a central pore, allowing the influx of cations such as Na⁺ and Ca²⁺.[5] This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. MLA binds to the same site as acetylcholine on the α7 nAChR but does not activate the channel. Instead, it competitively inhibits the binding of agonists, thereby preventing channel opening and the subsequent cellular response.[3]

Selectivity Profile

MLA exhibits a high degree of selectivity for the α7 nAChR subtype. However, at higher concentrations, it can also interact with other nAChR subtypes, including α3β4, α4β2, and the muscle-type nAChR at the neuromuscular junction.[6][7] Its affinity for the α7 subtype is in the nanomolar range, while its affinity for other subtypes is significantly lower, typically in the micromolar range.[6][8]

In Vivo Effects and Toxicology

The in vivo effects of MLA are consistent with its antagonism of nAChRs. Its "curare-like" properties result in neuromuscular blockade and, at high doses, can lead to respiratory paralysis and death.[1] The toxicity of MLA varies across different animal species.[1] In rodents, administration of MLA has been shown to influence locomotor activity and can be used to model deficits in α7 nAChR function.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, inhibitory potency, and toxicity of Methyllycaconitine.

Table 1: Binding Affinity of Methyllycaconitine for Nicotinic Acetylcholine Receptors

| Radioligand | Preparation | Receptor Subtype | Ki (nM) | Kd (nM) | Reference(s) |

| [³H]Methyllycaconitine | Rat brain membranes | α7 | 1.4 | 1.86 ± 0.31 | [2][6] |

| [¹²⁵I]α-Bungarotoxin | Rat brain membranes | α7 | 1.8 ± 0.5 | - | [2] |

| [¹²⁵I]α-Cobratoxin | Rat brain membranes | α7 | 5.5 ± 0.9 | - | [2] |

| [³H]Nicotine | Rat brain membranes | Non-α7 | 6100 ± 1100 | - | [2] |

| [¹²⁵I]α-Conotoxin-MII | Rat striatum | α3/α6β2β3* | 33 | - | [9] |

Table 2: Inhibitory Potency of Methyllycaconitine at Nicotinic Acetylcholine Receptors

| Receptor Subtype | Preparation | Assay | IC₅₀ (nM) | Reference(s) |

| α7 | Human (expressed in Xenopus oocytes) | Electrophysiology | ~2 | [10] |

| α3β4* | Bovine adrenal cells | Catecholamine secretion | 2600 | [11] |

| α4β2 | Chick (expressed in Xenopus oocytes) | Electrophysiology | 650 | [7] |

| α3β2 | Chick (expressed in Xenopus oocytes) | Electrophysiology | 80 | [7] |

| Muscle-type | Human | Radioligand binding | 8000 | [1] |

Table 3: Acute Toxicity of Methyllycaconitine

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference(s) |

| Mouse | Intraperitoneal | 3-5 | [1] |

| Frog | Parenteral | 3-4 | [1] |

| Rabbit | Parenteral | 2-3 | [1] |

Detailed Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α7 nAChR in rat brain membranes using [³H]Methyllycaconitine.

Materials:

-

Rat brain tissue (hippocampus or whole brain)

-

[³H]Methyllycaconitine (specific activity ~15-30 Ci/mmol)

-

Unlabeled Methyllycaconitine

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid

-

Homogenizer

-

Centrifuge

-

Filter harvesting apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Methyllycaconitine (final concentration ~1-2 nM), and 50 µL of either buffer (for total binding), unlabeled MLA (1 µM final concentration, for non-specific binding), or the test compound at various concentrations.

-

Add 50 µL of the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature (20-25°C) for 60-90 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

-

Measure the radioactivity in a scintillation counter after allowing the vials to equilibrate.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol outlines the procedure for expressing human α7 nAChRs in Xenopus laevis oocytes and characterizing the antagonist activity of MLA using TEVC.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the human α7 nAChR subunit

-

Collagenase solution

-

Oocyte Ringer's solution (OR2)

-

Recording solution (e.g., Ba²⁺ Ringer's solution)

-

Acetylcholine (agonist)

-

Methyllycaconitine (antagonist)

-

Microinjection apparatus

-

TEVC amplifier and data acquisition system

-

Microelectrodes (filled with 3 M KCl)

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject each oocyte with approximately 50 nL of human α7 nAChR cRNA (e.g., 1 ng/oocyte).

-

Incubate the injected oocytes in OR2 solution at 16-18°C for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply acetylcholine (ACh) at its EC₅₀ concentration to elicit a control current response.

-

After a washout period, pre-apply MLA at various concentrations for a set duration (e.g., 2-5 minutes).

-

Co-apply ACh (at its EC₅₀) with MLA and record the inhibited current response.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked currents in the absence and presence of MLA.

-

Calculate the percentage of inhibition for each MLA concentration.

-

Plot the percentage of inhibition against the logarithm of the MLA concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

In Vivo Assessment of Locomotor Activity in Mice

This protocol describes a method to evaluate the effect of MLA on spontaneous locomotor activity in mice.

Materials:

-

Male adult mice (e.g., C57BL/6 strain)

-

Methyllycaconitine citrate

-

Saline solution (0.9% NaCl)

-

Locomotor activity chambers equipped with infrared beams

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation:

-

Habituate the mice to the experimental room for at least 60 minutes before testing.

-

Habituate the mice to the locomotor activity chambers for 30-60 minutes on the day prior to the experiment.

-

-

Drug Administration:

-

Prepare solutions of MLA in saline at the desired doses (e.g., 1, 3, and 10 mg/kg).

-

Administer MLA or saline (vehicle control) to the mice via intraperitoneal injection.

-

-

Locomotor Activity Recording:

-

Immediately after injection, place each mouse in the center of a locomotor activity chamber.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.

-

Compare the locomotor activity of the MLA-treated groups to the saline-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Methyllycaconitine and a typical workflow for its characterization.

Caption: Mechanism of action of Methyllycaconitine (MLA) at the α7 nAChR.

Caption: Experimental workflow for characterizing a nAChR antagonist like MLA.

Conclusion

The early research on Methyllycaconitine has been instrumental in defining its role as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. Its well-characterized pharmacological properties, including its high binding affinity and specific in vitro and in vivo effects, have made it an indispensable tool for neuroscientists. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of nAChR function and the development of novel therapeutics targeting this important receptor system. The continued use of MLA in preclinical research will undoubtedly lead to a deeper understanding of the role of α7 nAChRs in health and disease.

References

- 1. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 2. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 9. researchgate.net [researchgate.net]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 11. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Methyllycaconitine (MLA) in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (B43530) (MLA), a norditerpenoid alkaloid found in Delphinium (larkspur) species, is a potent and selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. While its pharmacological properties have been extensively studied, its toxicological profile, especially concerning long-term exposure, remains incompletely characterized. This technical guide provides a comprehensive overview of the existing toxicological data for MLA from studies in various animal models. The document summarizes acute toxicity data, details known mechanisms of action and clinical signs of toxicity, and outlines the significant knowledge gaps in the areas of chronic, reproductive, developmental, and genotoxic effects. This guide is intended to serve as a resource for researchers and professionals involved in the development of therapeutic agents targeting nAChRs and for those assessing the risks associated with exposure to MLA.

Acute Toxicity

The acute toxicity of Methyllycaconitine has been evaluated in several animal species, with the primary endpoint being the median lethal dose (LD50). The toxicity of MLA varies depending on the species and the route of administration.

Quantitative Acute Toxicity Data

The following tables summarize the reported LD50 values for MLA in various animal models.

Table 1: Parenteral and Oral LD50 Values of Methyllycaconitine in Various Animal Species

| Animal Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mouse | Parenteral | 3 - 5 | [1] |

| Mouse (various strains) | Intravenous | 3.3 - 5.8 | [2] |

| Rat | Parenteral | ~5 | [1] |

| Rabbit | Parenteral | 2 - 3 | [1] |

| Frog | Parenteral | 3 - 4 | [1] |

| Sheep | Not Specified | ~10 | [1] |

| Cattle | Not Specified | ~2 | [1] |

| Dog | Not Specified | More sensitive than rabbits | [1] |

| Cat | Not Specified | Comparable to rabbits | [1] |

Table 2: Intravenous LD50 Values of Methyllycaconitine in Different Mouse Genotypes

| Mouse Genotype | LD50 (mg/kg BW) | Reference(s) |

| Wild-type | 4.2 ± 0.9 | [3] |

| Heterozygous α7 knockout | 3.7 ± 1.1 | [3] |

| Homozygous α7 knockout | 3.3 ± 0.9 | [3] |

Clinical Signs of Acute Toxicity

Following acute exposure to MLA, a range of clinical signs has been observed in various animal models. These signs are consistent with the compound's mechanism of action as a neuromuscular blocking agent.

Observed signs of acute toxicity include:

-

Agitation[1]

-

Respiratory difficulty and dyspnea[1]

-

Spastic and jerky muscular convulsions (in mice and rats)[1][2]

-

Increased heart and respiration rates[1]

-

Collapse[1]

-

Cyanosis of the nose and toes in mice[2]

The onset of these symptoms is rapid, typically appearing within 2-3 minutes of injection, and in non-lethal doses, they may disappear within 10 minutes.[1] In cases of severe poisoning in sheep and calves, administration of acetylcholinesterase inhibitors like neostigmine (B1678181) and physostigmine, with or without atropine, has been shown to counteract the toxic effects.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of MLA are not consistently reported in the available literature. However, based on the published studies, a general workflow for acute toxicity testing can be outlined.

General Protocol for Acute Toxicity (LD50) Determination in Mice (Intravenous)

-

Animals: Male and female mice of a specified strain (e.g., Swiss Webster, A/J, C57Bl/6).[1][2]

-

Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.

-

Test Substance: Methyllycaconitine citrate (B86180) (or other salt) dissolved in a suitable vehicle (e.g., saline).

-

Dose Administration: A range of doses is administered intravenously (i.v.) via the tail vein.

-

Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days for clinical signs of toxicity and mortality.

-

Data Analysis: The LD50 value and its confidence intervals are calculated using a recognized statistical method (e.g., probit analysis).

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for MLA is its potent and competitive antagonism of nicotinic acetylcholine receptors (nAChRs).[1] MLA exhibits a high affinity for the α7 subtype of nAChRs, but it also interacts with other subtypes, which contributes to its broad toxicological effects.[1]

The blockade of nAChRs at the neuromuscular junction leads to muscle weakness, paralysis, and ultimately, respiratory failure, which is the primary cause of death in acute MLA poisoning. In the central nervous system, antagonism of nAChRs can lead to convulsions and other neurological signs.

References

The Intricate Dance: Methyllycaconitine Citrate's Interaction with Nicotinic Acetylcholine Receptors

A Technical Guide for Researchers and Drug Development Professionals

Methyllycaconitine (MLA) citrate (B86180), a norditerpenoid alkaloid originally isolated from Delphinium species, has emerged as a pivotal pharmacological tool for dissecting the complex roles of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its high affinity and selectivity for the α7 nAChR subtype have made it an invaluable antagonist for studying the physiological and pathological functions of this receptor. This technical guide provides an in-depth exploration of the interaction between MLA citrate and nAChRs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and cellular processes.

Core Interaction Profile: A High-Affinity Antagonist with Subtype Selectivity

Methyllycaconitine citrate is predominantly recognized as a potent and selective competitive antagonist of the homomeric α7 nicotinic acetylcholine receptor.[1][2] This interaction is characterized by a high binding affinity, effectively blocking the receptor's ion channel activation by the endogenous neurotransmitter, acetylcholine. While its primary target is the α7 nAChR, MLA also exhibits interactions with other nAChR subtypes, albeit with significantly lower affinity.[3] This selectivity is a critical aspect of its utility as a research tool, allowing for the specific interrogation of α7-mediated signaling pathways.

The mechanism of action at the α7 nAChR is primarily competitive antagonism, meaning MLA binds to the same site as acetylcholine, preventing the agonist from activating the receptor.[1][4] However, its interactions with other nAChR subtypes, such as α4β2 and α3β4, can be more complex, sometimes exhibiting non-competitive or mixed effects.[4]

Quantitative Analysis of Methyllycaconitine's Binding Affinity

The affinity of Methyllycaconitine for various nAChR subtypes has been quantified through numerous studies, primarily utilizing radioligand binding assays and electrophysiological techniques. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics that describe the potency of MLA's antagonistic activity.

| nAChR Subtype | Ligand/Assay | Test System | Ki (nM) | IC50 (nM) | Reference(s) |

| α7 | [³H]MLA Binding | Rat Brain Membranes | 1.86 | - | [5] |

| α7 | [¹²⁵I]α-Bungarotoxin Binding | Rat Brain | - | 2 | [2][6] |

| α7-containing | - | Neuronal nAChRs | 1.4 | - | [3] |

| α3/α6β2β3 * | [¹²⁵I]α-CTx-MII Binding | Rat Striatum | 33 | - | [7] |

| α4β2 | - | - | > 40 | - | [3] |

| α6β2 | - | - | > 40 | - | [3] |

| α3β4 | ACh-induced currents | Xenopus oocytes | - | 2300 - 26600 (analogs) | [4] |

Note: The affinity for some subtypes is expressed as a threshold (> 40 nM) as significant inhibition was not observed at lower concentrations.

Experimental Protocols: Unraveling the Interaction

The characterization of MLA's interaction with nAChRs relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for two of the most common approaches.

Radioligand Binding Assay (Competitive Inhibition)

This technique is used to determine the binding affinity of MLA for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

1. Receptor Preparation:

-

Tissue Source: For endogenous receptors, a brain region rich in the target nAChR subtype (e.g., rat hippocampus for α7) is dissected and homogenized in an ice-cold buffer.[8]

-

Cell Lines: For recombinant receptors, cell lines (e.g., HEK293) are transfected with cDNAs encoding the desired nAChR subunits. Cells are cultured, harvested, and a membrane fraction is prepared.[8]

-

Membrane Isolation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The pellet is washed and resuspended in an appropriate assay buffer.[9]

2. Assay Procedure:

-

Incubation: A constant concentration of a suitable radioligand (e.g., [³H]methyllycaconitine or [¹²⁵I]α-bungarotoxin for α7 nAChRs) and the prepared receptor membranes are incubated with varying concentrations of unlabeled MLA citrate.[5][10]

-

Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known nAChR agonist or antagonist (e.g., nicotine) to determine the amount of non-specific binding of the radioligand.[8]

3. Separation and Detection:

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any unbound radioactivity.[9]

-

Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of MLA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the MLA concentration and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique is employed to measure the effect of MLA on the function of nAChRs expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

-

Oocyte Harvesting: Oocytes are surgically removed from a female Xenopus laevis frog.

-

cRNA Injection: The oocytes are injected with cRNA encoding the specific nAChR subunits of interest.[11]

-

Incubation: The injected oocytes are incubated for 2-5 days to allow for the expression of functional receptors on the cell membrane.[11]

2. Electrophysiological Recording:

-

Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

-

Electrode Impalement: The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current.[12]

-

Voltage Clamp: The membrane potential is clamped at a holding potential (typically -60 to -80 mV) using a voltage-clamp amplifier.[12]

3. Drug Application and Data Acquisition:

-

Agonist Application: An agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current through the expressed nAChRs.

-

Antagonist Application: MLA citrate is co-applied with the agonist, or the oocyte is pre-incubated with MLA before agonist application.

-

Current Measurement: The resulting ionic currents are recorded and digitized for analysis.

4. Data Analysis:

-

Inhibition Measurement: The degree of inhibition of the agonist-induced current by MLA is quantified.

-

IC50 Determination: A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the MLA concentration. The IC50 value is determined from this curve.

-

Mechanism of Antagonism: By analyzing the effect of MLA on the agonist concentration-response curve (e.g., a rightward shift indicates competitive antagonism), the mechanism of antagonism can be determined.[4]

Visualizing the Interactions and Pathways

To better understand the complex interplay between Methyllycaconitine and nAChRs, the following diagrams illustrate the key relationships and processes.

Logical Relationship of MLA's Interaction with nAChRs

Caption: Logical flow of MLA's interaction with different nAChR subtypes.

Experimental Workflow for Determining MLA's Binding Affinity

Caption: Workflow for key experiments to characterize MLA-nAChR interaction.

Downstream Signaling of α7 nAChR and its Inhibition by MLA

Caption: Signaling cascade following α7 nAChR activation and its blockage by MLA.

Conclusion

This compound remains an indispensable tool in the field of nicotinic acetylcholine receptor research. Its well-characterized high-affinity antagonism of the α7 nAChR, coupled with a lower affinity for other subtypes, provides a level of selectivity that is crucial for elucidating the specific roles of this receptor in health and disease. The experimental protocols detailed herein provide a framework for the continued investigation of MLA and other novel ligands, while the visualized pathways offer a conceptual map of its molecular interactions and cellular consequences. For researchers and drug development professionals, a thorough understanding of how MLA interacts with nAChRs is fundamental to leveraging its potential in advancing our knowledge of cholinergic signaling and developing novel therapeutics.

References

- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

Methyllycaconitine Citrate: A Technical Guide to In Vitro and In Vivo Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (B43530) (MLA) citrate (B86180) is a norditerpenoid alkaloid, first isolated from Delphinium brownii, that has garnered significant attention in the scientific community for its potent and selective antagonism of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the physiological and pathological roles of α7-nAChRs in the central nervous system.[1] This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies of MLA citrate, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Methyllycaconitine citrate, including its binding affinity, inhibitory concentrations, and acute toxicity across various species.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration of Methyllycaconitine

| Receptor Subtype | Parameter | Value | Species | Reference |

| α7 nAChR | Ki | 1.4 nM | Neuronal | [3] |

| α7 nAChR | Ki | ~ 1 x 10-8 M | Human (K28 cell line) | [4] |

| α3β2 nAChR | IC50 | ~8 x 10-8 M | Avian (expressed in Xenopus oocytes) | [4] |

| α4β2 nAChR | IC50 | ~7 x 10-7 M | Avian (expressed in Xenopus oocytes) | [4] |

| α3nα1 nAChR | IC50 | 0.08 µM | Chick (expressed in Xenopus oocytes) | [5] |

| α4nα1 nAChR | IC50 | 0.65 µM | Chick (expressed in Xenopus oocytes) | [5] |

| Torpedo nAChR | Ki | ~1 x 10-6 M | Electric Ray | [4] |

| Human Muscle nAChR | Ki | ~8 x 10-6 M | Human | [4] |

| α,β nAChR (rat brain) | Ki | No appreciable affinity | Rat | [6] |

| α-CTx-MII binding site | Ki | 33 nM | Rat (striatum and nucleus accumbens) | [7] |

Note: Ki (inhibitor constant) and IC50 (half maximal inhibitory concentration) are measures of antagonist potency. A lower value indicates higher potency.

Table 2: Acute Toxicity (LD50) of Methyllycaconitine

| Species | LD50 (mg/kg) | Route of Administration | Reference |

| Mouse | 3-5 | Parenteral | [4] |

| Mouse | 4.2 ± 0.9 (wild-type) | Not specified | [8] |

| Frog | 3-4 | Parenteral | [4] |

| Rabbit | 2-3 | Parenteral | [4] |

| Rat | ~5 | Not specified | [4] |

| Cattle | ~2 | Not specified | [4] |

| Sheep | ~10 | Not specified | [4] |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

Key In Vitro Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to assess the effect of MLA citrate on cell viability, particularly in the context of neuroprotection studies against insults like Aβ25-35-induced toxicity.[1]

Materials:

-

SH-SY5Y cells (or other suitable cell line)

-

96-well plates

-

Complete cell culture medium

-

This compound (MLA)

-

Aβ25-35 peptide (or other toxin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and culture for 24 hours.[1]

-

Treatment:

-

For neuroprotection studies, pretreat cells with varying concentrations of MLA citrate (e.g., 5 and 10 µM) for a specified time before adding the toxic agent (e.g., Aβ25-35).[1]

-

To assess MLA's intrinsic toxicity, treat cells with MLA citrate alone at various concentrations (e.g., 2.5, 5, 10, 20 µM).[1]

-

-

Incubation: Incubate the cells for the desired treatment duration.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is proportional to the absorbance.

Key In Vivo Experimental Protocols

Investigation of Neuroprotective Effects in a Mouse Model of Methamphetamine-Induced Neurotoxicity

This protocol outlines a typical in vivo experiment to evaluate the neuroprotective effects of MLA citrate against methamphetamine (METH)-induced dopaminergic neurotoxicity.[2]

Animal Model:

-

Male mice of a suitable strain.

Materials:

-

This compound (MLA)

-

Methamphetamine (METH)

-

Saline solution

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly assign mice to different treatment groups (e.g., Saline control, METH only, MLA + METH, MLA only).

-

Drug Administration:

-

Administer MLA citrate (e.g., 6 mg/kg, i.p.) or saline to the respective groups.[2]

-

After a specified pretreatment time, administer METH or saline.

-

-

Behavioral Assessment:

-

Neurochemical Analysis:

-

At the end of the experiment, euthanize the animals and dissect the striatum.

-

Measure the levels of dopamine (B1211576) and its metabolites to assess the extent of neurotoxicity. MLA pretreatment has been shown to attenuate the METH-induced depletion of dopamine neuron terminals.[1][2]

-

-

Body Temperature Monitoring:

Signaling Pathways and Experimental Workflows

This compound and the JAK2/STAT3 Signaling Pathway

This compound has been implicated in the modulation of inflammatory responses through the JAK2/STAT3 signaling pathway. Its antagonistic effect on α7-nAChR can lead to the inhibition of this pathway, resulting in a reduction of pro-inflammatory cytokines like TNF-α and IL-6.[9]

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram illustrates a typical workflow for an in vivo study investigating the neuroprotective effects of this compound.

Conclusion

The preliminary in vitro and in vivo studies of this compound have established it as a potent and selective antagonist of α7-nAChRs. Its utility as a pharmacological tool has been demonstrated in a variety of preclinical models, particularly in the fields of neuroprotection, addiction, and inflammation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the α7-nAChR with compounds like MLA citrate. Further research is warranted to fully elucidate its complex pharmacological profile and to explore its potential translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 5. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, nicotinic acetylcholine receptor binding, antinociceptive and seizure properties of methyllycaconitine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

The Enduring Legacy of Methyllycaconitine: A Technical Guide to its Historical Use in Traditional Medicine

An exploration into the ethnopharmacology, detoxification, and scientific investigation of a potent norditerpenoid alkaloid.

Introduction

Methyllycaconitine (MLA), a highly potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), stands as a compelling example of a natural product with a rich history of use in traditional medicine. Found primarily in plant species of the genera Delphinium (larkspur) and Aconitum (monkshood or wolfsbane), MLA is a member of the norditerpenoid alkaloid family. These plants have been both revered for their therapeutic properties and feared for their extreme toxicity across various cultures for centuries. This technical guide provides an in-depth examination of the historical use of MLA-containing plants in traditional medicine, detailing the ethnobotanical applications, traditional processing methods for detoxification, modern scientific protocols for its study, and the underlying pharmacological mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the intersection of traditional knowledge and modern pharmacology.

Historical and Traditional Context

The use of Delphinium and Aconitum species is deeply rooted in several traditional medicine systems, most notably Traditional Chinese Medicine (TCM), the Unani system of medicine practiced in South Asia, and various European folk traditions.

Traditional Chinese Medicine (TCM)

In TCM, processed roots of certain Aconitum species, known as Fuzi (附子) and Chuanwu (川乌), have been used for over 2,000 years.[1] These are prescribed to treat a wide array of conditions characterized by "cold" and "dampness," such as rheumatic pain, arthritis, and certain cardiovascular conditions.[2] The raw plant is considered highly toxic and is never used internally without extensive processing.[1]

Unani and Ayurvedic Medicine

In the Unani system, the roots of Delphinium denudatum, known as Jadwar, are utilized as a nerve tonic, an antidote to poisons, and for the treatment of neurological conditions such as epilepsy and paralysis.[3][4] It is also recognized for its analgesic and anti-inflammatory properties.[4] In Ayurveda, while less common, certain Aconitum species have been used after detoxification processes for conditions like fever and joint pain.[5]

European Folk Medicine

In Europe, species like Aconitum napellus were known as "wolfsbane" and were historically used with extreme caution, often externally, for their analgesic properties in treating neuralgia and rheumatism. However, their potent toxicity led to their infrequent use and a reputation as a poison.

The Challenge of Toxicity and Traditional Detoxification

The primary barrier to the safe use of MLA-containing plants is their high content of toxic diester diterpenoid alkaloids, including aconitine (B1665448) and MLA. Ingestion of raw plant material can lead to severe neurological and cardiovascular symptoms, often resulting in death.[1] Traditional medicinal systems developed sophisticated processing methods, collectively known as "Paozhi" in TCM, to mitigate this toxicity. These methods primarily rely on the hydrolysis of the toxic diester alkaloids into less toxic monoester or non-esterified alkaloids.[1][2]

Common processing techniques include:

-

Soaking: Prolonged immersion in water or other liquids to leach out water-soluble toxic compounds.

-

Boiling/Steaming: Heating in water or steam to accelerate the hydrolysis of toxic alkaloids.

-

Roasting/Baking: Dry heat methods that can also contribute to the chemical modification of toxic constituents.

These processes significantly reduce the concentration of the most toxic alkaloids while retaining some of the therapeutic properties of the less toxic derivatives.[1]

Quantitative Analysis of Alkaloid Content

The concentration of MLA and related alkaloids varies significantly between species, plant parts, and even with the geographical location and time of harvest. Processing further alters these concentrations.

| Plant Species | Plant Part | Condition | Methyllycaconitine (MLA) Content (mg/g) | Other Major Alkaloids (mg/g) | Reference |

| Delphinium malabaricum | Roots | Control (Untreated) | 0.76 | Not specified | [6] |

| Aconitum carmichaeli (Shengfupian) | Lateral Roots | Raw | Not specified | Aconitine: up to 0.31, Mesaconitine: up to 1.32, Hypaconitine: up to 0.80 | [5] |

| Aconitum carmichaeli (Processed) | Lateral Roots | Boiled for 1 hour | Not specified | Aconitine: Undetectable | [5] |

Traditional Dosage

Due to the high toxicity, traditional dosages were carefully controlled. In Unani medicine, the recommended dosage for Delphinium denudatum (Jadwar) root powder is 1-2 grams per day, administered in divided doses.[5]

Experimental Protocols

The study of MLA from its natural sources involves a series of steps from extraction to quantification and pharmacological analysis.

Protocol 1: Extraction and Isolation of Methyllycaconitine from Delphinium Seeds

This protocol is a generalized procedure based on common phytochemical extraction techniques for norditerpenoid alkaloids.

-

Plant Material Preparation: Air-dry the seeds of the target Delphinium species at room temperature and grind them into a fine powder.

-

Defatting: Extract the powdered material with petroleum ether or hexane (B92381) in a Soxhlet apparatus for 24 hours to remove lipids.

-

Alkaloid Extraction: Air-dry the defatted powder and then extract it with methanol (B129727) or ethanol (B145695) at room temperature with continuous stirring for 48-72 hours. Repeat this extraction process three times.

-

Concentration: Combine the alcoholic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2% sulfuric acid.

-

Wash the acidic solution with diethyl ether or chloroform (B151607) to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

-

Extract the alkaline solution with chloroform or dichloromethane (B109758) multiple times.

-

-

Purification:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried extract to obtain the crude alkaloid mixture.

-

Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) using Dragendorff's reagent for alkaloid detection.

-

Further purify the MLA-containing fractions using preparative HPLC to obtain the pure compound.

-

Protocol 2: Quantification of Methyllycaconitine using HPLC

This protocol outlines a general method for the quantification of MLA in plant extracts.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV detection at approximately 232 nm, which corresponds to the chromophore of MLA.

-

Standard Preparation: Prepare a series of standard solutions of pure MLA of known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Quantification: Compare the peak area of MLA in the sample chromatogram with the calibration curve to determine its concentration.

Pharmacology and Signaling Pathways

Methyllycaconitine's primary pharmacological action is its potent and selective antagonism of the α7 nicotinic acetylcholine receptor (nAChR).[7] The nAChR is a ligand-gated ion channel involved in fast synaptic transmission in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of the endogenous agonist, acetylcholine (ACh), to the nAChR opens the ion channel, allowing an influx of cations (primarily Na+ and Ca2+). This leads to depolarization of the cell membrane and the propagation of a nerve impulse. The influx of Ca2+ can also trigger various downstream signaling cascades.

As a competitive antagonist, MLA binds to the same site on the nAChR as acetylcholine but does not activate the receptor. By occupying the binding site, MLA prevents acetylcholine from binding and opening the ion channel, thereby inhibiting neuronal signaling. This antagonistic action at the nAChR is believed to be the basis for both the toxic effects and some of the therapeutic applications of MLA-containing plants.

Experimental Workflow Visualization

The process of investigating the traditional use of MLA-containing plants can be visualized as a multi-step workflow.

Conclusion

Methyllycaconitine and the plants in which it is found have a dual legacy as both potent medicines and deadly poisons. Traditional knowledge systems developed intricate methods to harness the therapeutic potential of these plants while minimizing their inherent risks. Modern scientific investigation has elucidated the pharmacological basis of these traditional uses, identifying MLA as a powerful tool for studying the nicotinic acetylcholine receptor system. The continued study of the ethnopharmacology of MLA-containing plants offers valuable insights into natural product drug discovery and the scientific validation of traditional medicine. This guide provides a foundational resource for researchers seeking to explore this fascinating intersection of history, chemistry, and pharmacology.

References

- 1. Seeing the unseen of Chinese herbal medicine processing (Paozhi): advances in new perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qiological.com [qiological.com]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index | MDPI [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Methyllycaconitine - Wikipedia [en.wikipedia.org]

Unraveling the Potent Antagonism: A Technical Guide to the Binding Affinity of Methyllycaconitine Citrate with α7 Nicotinic Acetylcholine Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Methyllycaconitine (MLA) citrate (B86180) to the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental protocols, and visualizes the complex signaling pathways associated with this interaction. The potent and selective antagonistic activity of MLA at the α7 nAChR makes it a critical tool in neuroscience research and a molecule of interest in the development of therapeutics for a range of neurological and inflammatory disorders.

Quantitative Analysis of Binding Affinity

Methyllycaconitine citrate is a highly potent and selective competitive antagonist of the α7 nAChR.[1] Its binding affinity has been characterized by several key parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the equilibrium dissociation constant (Kd). The following tables summarize the quantitative data from various studies, providing a comparative overview of MLA's binding characteristics.

| Parameter | Value (nM) | Species | Receptor Source | Radioligand | Reference |

| Ki | 1.4 | Rat | Brain Membranes | [¹²⁵I]α-bungarotoxin | [2][3] |

| Ki | 1.8 ± 0.5 | Rat | Brain Membranes | [³H]Methyllycaconitine | [2] |

| Ki | 1.83 ± 0.35 | Monkey | Caudate | [¹²⁵I]Iodo-MLA | [4] |

| Ki | 3.32 ± 0.71 | Monkey | Putamen | [¹²⁵I]Iodo-MLA | [4] |

| IC50 | 2 | Human | Expressed in Xenopus Oocytes | - | [5][6][7] |

| IC50 | ~3 | - | - | - | [8] |

| Kd | 1.86 ± 0.31 | Rat | Brain Membranes | [³H]Methyllycaconitine | [2][9] |

| Kd | 33.25 ± 15.17 | Monkey | Whole Brain | [¹²⁵I]Iodo-MLA | [4] |

| Kd | 46.12 ± 18.45 | Monkey | Whole Brain | [¹²⁵I]Iodo-MLA | [4] |

Table 1: Binding Affinity of this compound to α7 nAChRs

| Parameter | Value | Species | Receptor Subtype | Notes | Reference |

| Forward Rate Constant (k+) | 2.7 x 10⁷ M⁻¹s⁻¹ | - | α7 | Determined in Xenopus oocytes | [10] |

| Association Half-life (t½) | 2.3 min | Rat | α7 | [³H]MLA binding to brain membranes | [2][9] |

| Dissociation Half-life (t½) | 12.6 min | Rat | α7 | [³H]MLA binding to brain membranes | [2][9] |

Table 2: Kinetic Parameters of Methyllycaconitine Binding to α7 nAChRs

Experimental Protocols

The determination of MLA's binding affinity to α7 nAChRs relies on established and rigorous experimental methodologies. The two primary techniques employed are radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to its receptor. Both saturation and competition binding assays are used to determine the binding parameters of MLA.

1. Membrane Preparation:

-

Tissue Source: Whole brain from rat or specific brain regions (e.g., hippocampus, thalamus) known to have high densities of α7 nAChRs are commonly used.[2][4] Alternatively, cell lines stably expressing the human α7 nAChR (e.g., SH-EP1, HEK-293) can be utilized.[5][6]

-

Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) often containing protease inhibitors to prevent protein degradation.[11][12]

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes containing the receptors.[6][12]

-

Washing and Storage: The membrane pellet is washed with fresh buffer to remove cytosolic components and can be stored at -80°C until use.[11][12]

2. Saturation Binding Assay (to determine Kd and Bmax of a radioligand like [³H]MLA):

-

Incubation: A constant amount of membrane protein is incubated with increasing concentrations of the radioligand (e.g., [³H]Methyllycaconitine).[2][13]

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled MLA or nicotine) to saturate the specific binding sites.[4][13]

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.[11]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.[11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression to fit a one-site binding model, yielding the Kd and Bmax values.[14]

3. Competition Binding Assay (to determine Ki of MLA):

-

Incubation: A fixed concentration of a specific α7 nAChR radioligand (e.g., [¹²⁵I]α-bungarotoxin or [³H]MLA) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled MLA.[2][3]

-

Data Acquisition and Analysis: The amount of radioligand bound at each concentration of MLA is measured. The data are plotted as the percentage of specific binding versus the log concentration of MLA. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique is used to measure the ion flow through receptor channels expressed in a heterologous system, typically Xenopus laevis oocytes. It allows for the functional characterization of MLA's antagonistic activity.

1. Oocyte Preparation and cRNA Injection:

-

Oocyte Harvesting: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[15][16]

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human or rat α7 nAChR subunit. This leads to the expression of functional α7 nAChR channels on the oocyte membrane.[15][16]

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.[16]

2. Electrophysiological Recording:

-

Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., standard Ringer's solution).

-

Electrode Impalement: Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (typically -60 to -80 mV).[9][10]

-

Agonist Application: An agonist of the α7 nAChR, such as acetylcholine (ACh), is applied to the oocyte, which elicits an inward current due to the influx of cations through the opened receptor channels.[14]

3. Antagonist Characterization:

-

Co-application or Pre-application: To determine the IC50 of MLA, the agonist is co-applied with varying concentrations of MLA, or the oocyte is pre-incubated with MLA before agonist application.[5]

-

Data Acquisition and Analysis: The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of MLA. The percentage of inhibition is calculated for each MLA concentration, and the data are plotted to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺. This influx initiates a cascade of downstream signaling events. MLA, as an antagonist, blocks these signaling pathways by preventing the initial receptor activation.

Caption: α7 nAChR signaling pathways modulated by Methyllycaconitine.

The experimental workflow for determining the binding affinity of MLA involves a series of sequential steps, from receptor source preparation to data analysis.

Caption: Workflow for Radioligand Binding Assay.

Conclusion

This compound stands out as a powerful and selective antagonist of the α7 nicotinic acetylcholine receptor. The quantitative data consistently highlight its high-affinity binding in the low nanomolar range. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other compounds targeting the α7 nAChR. A thorough understanding of its binding characteristics and the signaling pathways it modulates is essential for leveraging its potential in both fundamental research and the development of novel therapeutic strategies for a variety of neurological and inflammatory conditions.

References

- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Initial Synthesis and Characterization of an α7 Nicotinic Receptor Cellular Membrane Affinity Chromatography Column: Effect of Receptor Subtype and Cell Type - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The preparation and development of cellular membrane affinity chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Therapeutic Potential of Methyllycaconitine Citrate: A Technical Guide for Drug Discovery

An In-depth Whitepaper on the Core Pharmacology, Preclinical Evidence, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

Methyllycaconitine (B43530) (MLA) citrate (B86180) is a norditerpenoid alkaloid originally isolated from Delphinium species (larkspurs).[1] It is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and on peripheral immune cells.[1][2][3][4] Due to its high affinity for this specific receptor subtype, which is implicated in a range of neurological and inflammatory disorders, MLA has emerged as an invaluable molecular probe and a scaffold of significant therapeutic interest.[1][5][6] This technical guide provides a comprehensive overview of the initial investigations into the therapeutic potential of MLA, presenting key quantitative data, detailed experimental protocols, and visualizations of associated pathways and workflows to support ongoing research and development efforts.

Pharmacological Profile of Methyllycaconitine

MLA's pharmacological activity is defined by its high-affinity binding and selective antagonism at the α7 nAChR. This selectivity is crucial for its utility as a research tool and for its potential as a therapeutic lead, as it minimizes off-target effects associated with broader-spectrum nAChR antagonists.

Binding Affinity and Potency

The affinity and inhibitory concentration of MLA have been characterized across various nAChR subtypes using radioligand binding assays and electrophysiological studies. The data consistently demonstrate a significant preference for α7-containing receptors.

| Receptor Subtype | Parameter | Value | Species | Assay Method |

| α7 nAChR | K_i_ | 1.4 nM | - | Radioligand Binding Assay |

| α7 nAChR | K_d_ | 1.86 ± 0.31 nM | Rat | [³H]MLA Binding Assay |

| α7 nAChR | IC_50_ | 2 nM | Human | - |

| α4β2 nAChR | - | Interacts at > 40 nM | - | - |

| α6β2 nAChR | - | Interacts at > 40 nM | - | - |

| α3β2 nAChR | IC_50_ | ~8 x 10⁻⁸ M (~80 nM) | Avian | Oocyte Expression |

| α4β2 nAChR | IC_50_ | ~7 x 10⁻⁷ M (~700 nM) | Avian | Oocyte Expression |

Table 1: Quantitative pharmacological data for Methyllycaconitine (MLA) at various nicotinic acetylcholine receptor (nAChR) subtypes. Data compiled from multiple sources.[1][4][7]

Therapeutic Potential in Neurodegenerative and Cognitive Disorders

The α7 nAChR is critically involved in cognitive processes, and its dysfunction is a hallmark of several neurodegenerative diseases, making it a key therapeutic target.[6]

Alzheimer's Disease

In the context of Alzheimer's disease (AD), the α7 nAChR interacts with amyloid-beta (Aβ) peptides, mediating their neurotoxic effects.[8] MLA has been investigated for its potential to mitigate this toxicity. Preclinical studies show that pretreatment with MLA can inhibit the decrease in cell viability induced by Aβ peptides and can also inhibit Aβ-induced autophagosome accumulation in neuronal cell lines.[2][8]

| Cell Line | Treatment | MLA Concentration | Outcome |

| SH-SY5Y | Aβ₂₅₋₃₅ | 5 µM | Inhibited decrease in cell viability |

| SH-SY5Y | Aβ₂₅₋₃₅ | 10 µM | Inhibited decrease in cell viability |

| SH-SY5Y | Aβ₂₅₋₃₅ | 5-10 µM | Inhibited Aβ-induced autophagosome accumulation |

| SH-SY5Y | MLA alone | 2.5 - 20 µM | No decrease in cell viability |

Table 2: Neuroprotective effects of MLA in an in vitro model of Alzheimer's Disease.[2][8]

Cognitive Impairment

The specific blockade of α7 nAChRs by MLA can induce cognitive deficits in animal models, establishing a valuable paradigm for screening potential cognitive-enhancing drugs that target this receptor system.[6][9]

| Animal Model | MLA Dose (i.p.) | Behavioral Test | Outcome |

| Mouse | 1.0 - 10.0 mg/kg | T-maze Spontaneous Alternation | Reduced spontaneous alternation (cognitive deficit) |

| Mouse | 1.0 - 10.0 mg/kg | General Behavior Assessment | Changes in rearing, sniffing, climbing, and locomotion |

Table 3: In vivo effects of MLA in models of cognitive dysfunction.[6][10]

Anti-inflammatory Potential